molecular formula C11H24N2O3 B6193709 tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate CAS No. 2434843-62-4

tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate

Cat. No.: B6193709
CAS No.: 2434843-62-4
M. Wt: 232.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate is a chemical compound with the molecular formula C11H24N2O3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-[3-(2-aminoethoxy)propyl]-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site serine residue, leading to enzyme inactivation. This mechanism is similar to that of other carbamate-based inhibitors used in medicine.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-aminoethoxy)propanoate
  • Tert-butyl 2-(2-aminoethoxy)ethylcarbamate
  • N-Boc-2,2′-(ethylenedioxy)diethylamine

Uniqueness

Tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with 3-(2-aminoethoxy)propylamine.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "3-(2-aminoethoxy)propylamine" ], "Reaction": [ "To a solution of tert-butyl N-methylcarbamate (1.0 equiv) in dry THF, add 3-(2-aminoethoxy)propylamine (1.2 equiv) dropwise at room temperature.", "Stir the reaction mixture at room temperature for 24 hours.", "Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate.", "Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate as a white solid." ] }

CAS No.

2434843-62-4

Molecular Formula

C11H24N2O3

Molecular Weight

232.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.